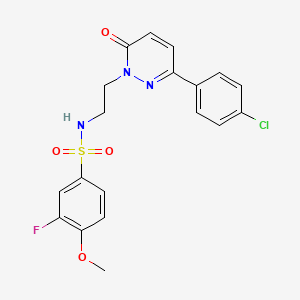

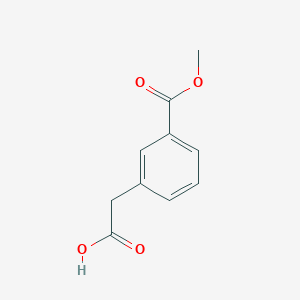

![molecular formula C24H22N2O5 B2952653 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide CAS No. 922029-23-0](/img/structure/B2952653.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms. The molecular formula is C22H17IN2O3 . The average mass is 484.286 Da and the monoisotopic mass is 484.028381 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C and a predicted boiling point of 528.2±50.0 °C . The density is 1.39 g/cm3 .Applications De Recherche Scientifique

Synthetic Pathways and Chemical Reactions

Cyclization Techniques for Benzoxazepines : Research on the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines has demonstrated the utility of cyclization techniques. These compounds were obtained via Lewis acid-mediated cyclizations, highlighting a method that could potentially be applied to the synthesis of related benzoxazepines, including N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide (Katritzky et al., 2001).

Aza-Reformatsky Reaction with Cyclic Imines : The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been utilized for the synthesis of chiral derivatives, demonstrating a significant synthetic pathway that might be adaptable for crafting derivatives of the compound , ensuring high yields and enantioselectivities (Munck et al., 2017).

Potential Applications in Drug Development

Serotonin-3 (5-HT3) Receptor Antagonists : Studies on structurally related compounds have identified potent serotonin-3 (5-HT3) receptor antagonists, suggesting a potential area of application in addressing conditions such as nausea and vomiting associated with chemotherapy. This hints at possible research directions for evaluating the pharmacological activity of this compound in similar domains (Harada et al., 1995).

Synthesis of Antidepressant Analogs : Research has demonstrated the synthetic utility of polynitroaromatic compounds for the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, analogs of known antidepressant drugs. This area of synthesis and the resultant biological activity present a promising avenue for exploring the therapeutic potential of this compound (Samet et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-4-26-18-9-5-6-10-20(18)31-19-13-12-15(14-17(19)24(26)28)25-23(27)16-8-7-11-21(29-2)22(16)30-3/h5-14H,4H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXQIGBJTNPWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

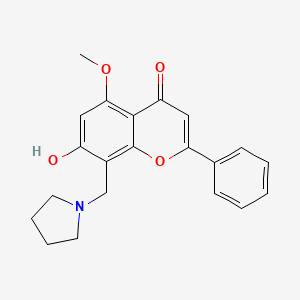

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2952570.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide](/img/structure/B2952572.png)

![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2952573.png)

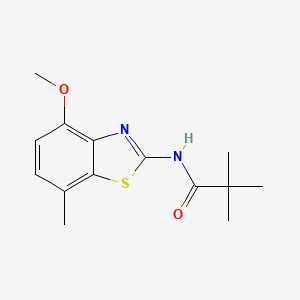

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2952577.png)

![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)

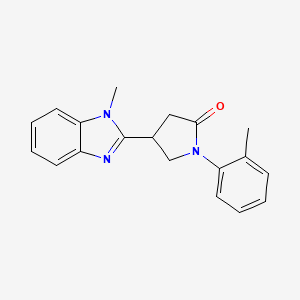

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)